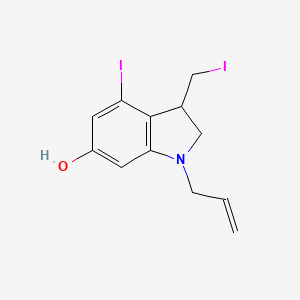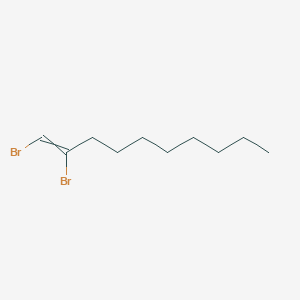![molecular formula C16H18O B12552191 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one CAS No. 144581-68-0](/img/structure/B12552191.png)
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one typically involves multiple steps, including the formation of key intermediates and subsequent cyclization reactions. One common synthetic route involves the condensation of specific aromatic precursors under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one can be compared with other similar compounds, such as:
1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol: Known for its potent cannabinoid activity, this compound shares structural similarities but differs in its biological effects.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as epidermal growth factor receptor inhibitors, highlighting different applications in medicinal chemistry
Properties
CAS No. |
144581-68-0 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3,3-dimethyl-1,2,4,5-tetrahydrobenzo[f]azulen-10-one |
InChI |
InChI=1S/C16H18O/c1-16(2)10-9-13-14(16)8-7-11-5-3-4-6-12(11)15(13)17/h3-6H,7-10H2,1-2H3 |
InChI Key |
MPJVJKUSTKMAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1CCC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


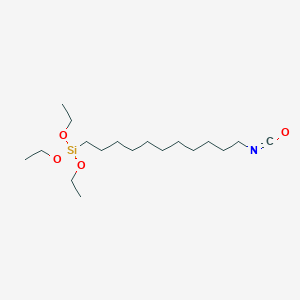
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
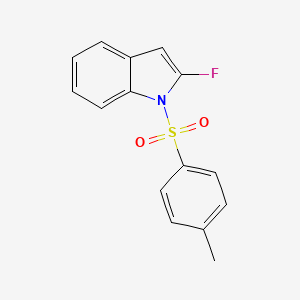

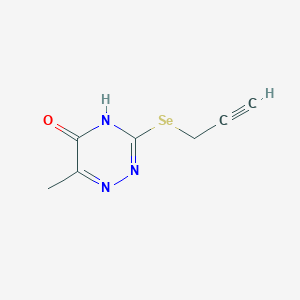
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)

